molecular formula C10H15ClN2O2 B2432594 Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride CAS No. 1404364-65-3

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride

Cat. No.: B2432594
CAS No.: 1404364-65-3
M. Wt: 230.69
InChI Key: FKEXHDPJDLSMJV-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Compounds with this scaffold are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Scientific Research Applications

Chemistry

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations including:

  • Oxidation : Formation of N-oxides.
  • Reduction : Yielding dihydro derivatives.
  • Substitution : Introducing functional groups onto the pyrazine ring.
Reaction TypeCommon ReagentsMajor Products
OxidationHydrogen peroxideN-oxides
ReductionSodium borohydrideDihydro derivatives
SubstitutionHalogens, alkyl halidesFunctionalized derivatives

Biology

The compound exhibits potential biological activities including:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of inflammatory pathways.
  • Antiviral Properties : Potential effectiveness against viral infections.

Pharmacological Properties

This compound has been investigated for its therapeutic potential. Key biological activities include:

Activity TypeDescription
Anticancer ActivitySignificant growth inhibition in human cancer cell lines (e.g., HeLa and A375). Mechanism involves cell cycle arrest and apoptosis induction.
Neuroprotective EffectsPotential protective effects on neuronal cells against oxidative stress.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant antiproliferative effects on cancer cell lines. A study indicated that treatment with this compound led to:

  • Cell Cycle Arrest : Induction of G0/G1 phase arrest in HeLa cells.
  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

Antiviral Properties

In vitro studies have highlighted the antiviral potential of this compound against specific viral strains. The mechanism appears to involve:

  • Inhibition of Viral Replication : Disruption of viral entry and replication processes within host cells.

Mechanism of Action

The exact mechanism of action of ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes . Its antitumor activity could be related to the inhibition of kinase enzymes involved in cell proliferation .

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities .

Biological Activity

Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride (CAS No. 1185292-97-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C9H14N2Cl
  • Molecular Weight : 186.68 g/mol
  • Structural Features : The compound features a tetrahydropyrrolo structure fused with a pyrazine ring, which is characteristic of various biologically active compounds.

Antiviral Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit promising antiviral properties. A related study highlighted the effectiveness of certain pyrrolopyrazine derivatives as inhibitors of HIV-1 integrase, demonstrating their ability to impede viral replication in cell cultures. Specifically, compounds similar to ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride showed IC50 values in the low micromolar range against HIV-1 replication .

Cytotoxic and Antiproliferative Effects

Studies on fused pyrrole derivatives have shown that they possess significant cytotoxic effects against various cancer cell lines. For instance, novel pyrrole derivatives were synthesized and evaluated for their antiproliferative activity using assays such as the resazurin assay. These compounds demonstrated a capacity to inhibit cellular proliferation and induce apoptosis in cancer cells . The apoptotic pathways activated by these compounds were confirmed through caspase activity assays.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrole derivatives has also been explored. Research findings suggest that these compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory activity in vivo. In particular, the ability to modulate inflammatory pathways positions these compounds as candidates for developing new anti-inflammatory drugs .

Research Findings and Case Studies

Study Focus Findings
Fatahala et al. (2017)CytotoxicityIdentified potent cytotoxic effects against HepG-2 cells for pyrrole derivatives.
Renneberg & Dervan (2003)Anticancer ActivityDemonstrated antioxidant properties alongside anticancer effects in tested pyrroles.
Recent Review (2021)Structure-Activity RelationshipHighlighted the therapeutic potential of pyrrole mimics in treating multi-drug resistant pathogens .

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8;/h5,7,11H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEXHDPJDLSMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404364-65-3
Record name ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride
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